

Lerociclib GB491 structure and properties

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Compound Focus: Lerociclib

CAS No.: 1628256-23-4

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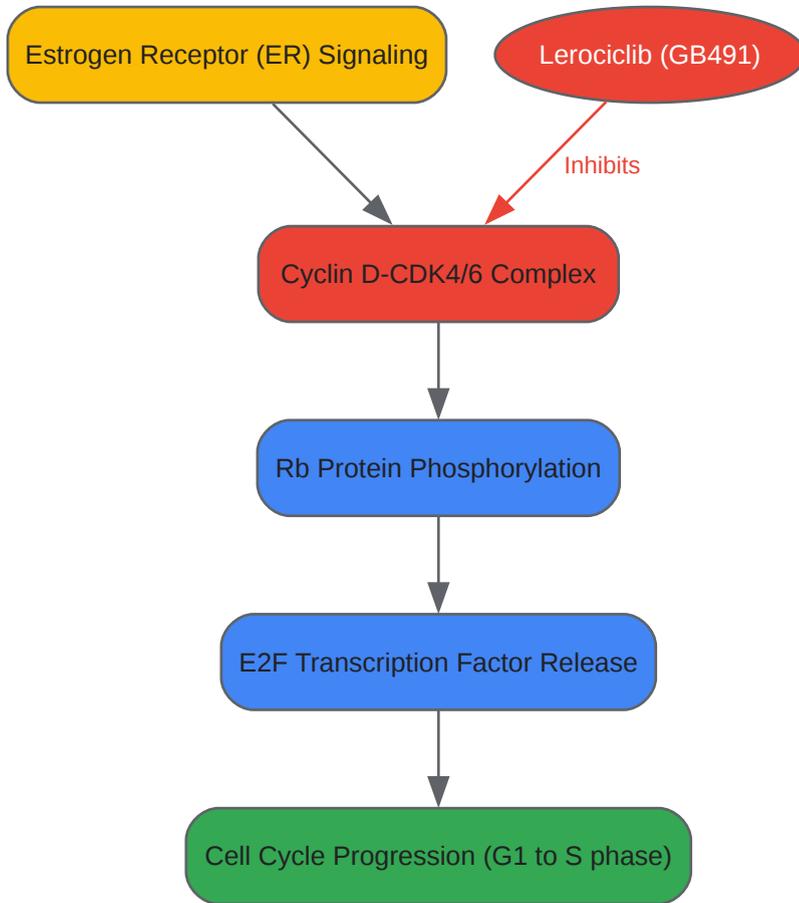
Core Profile & Mechanism of Action

Lerociclib (GB491) is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in-licensed by Genor Biopharma from G1 Therapeutics [1] [2].

- **Mechanism:** It selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This arrest leads to **cell cycle arrest in the G1 phase**, suppressing DNA replication and tumor cell proliferation [3].
- **Selectivity Profile:** It is highly potent against CDK4/cyclin D1 and CDK6/cyclin D3 (IC50 of 1 nM and 2 nM, respectively), with moderate potency for CDK9/cyclin T (IC50 of 28 nM), contributing to its differentiated safety profile [4].

The diagram below illustrates the mechanism of action of CDK4/6 inhibitors like **Lerociclib** in the context of HR+ breast cancer signaling.

Lerociclib (GB491) Mechanism of Action in HR+ Breast Cancer



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Lerociclib inhibits CDK4/6 to block cell cycle progression.

Clinical Efficacy Data from LEONARDA-1 Phase III Trial

The **LEONARDA-1** trial (NCT05054751) was a pivotal Phase III, randomized, double-blind study that evaluated **Lerociclib** plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy [1] [4].

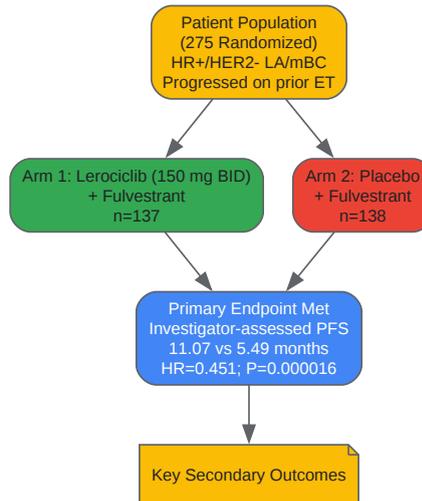
Efficacy Parameter	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) / Difference
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Primary Endpoint: Progression-Free Survival (PFS)

| Investigator-assessed median PFS (months) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 [1] [4] | | BICR-assessed median PFS (months) | 11.93 months | 5.75 months | HR: 0.353 (95% CI: 0.228-0.547) P = 0.000002 [1] [5] | | **Secondary Endpoints** | | | | Objective Response Rate (ORR) | 23.4% | 8.7% | Difference: +14.7% [4] | | ORR (patients with measurable disease) | 26.9% | 9.9% | Difference: +17.0% [4] | | Complete Response (CR) Rate | 2.2% | 0% | - | | Disease Control Rate (DCR) | 81.8% | 71.0% | Difference: +10.8% [4] | | **Overall Survival (OS)** | | | | OS at data cut-off (Dec 2022) | 6.6% deaths | 9.4% deaths | HR: 0.630 (95% CI: 0.267-1.484) (*Data Immature*) [1] | | OS at ad hoc analysis (Mar 2024) | 23.4% deaths | 31.2% deaths | HR: 0.649 (95% CI: 0.410-1.028) (*Data Still Immature*) [1] |

PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [6]. The diagram below outlines the trial design and key outcomes.

LEONARDA-1 Phase III Trial Design & Key Outcomes



Key Outcomes• BICR-assessed PFS: 11.93 vs 5.75 mo (HR=0.353)• ORR: 23.4% vs 8.7%• Consistent benefit across subgroups• Favorable safety profile• Only 0.7% discontinued due to AE

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LEONARDA-1 trial design demonstrates significant PFS improvement.

Safety and Tolerability Profile

Lerociclib demonstrated a favorable and differentiated safety profile in the LEONARDA-1 trial, enabling continuous dosing without the need for treatment breaks [1] [2].

Safety Parameter	Lerociclib + Fulvestrant (n=137)	Placebo + Fulvestrant (n=138)
Any Adverse Event (AE)	98.5%	80.4%
Grade ≥3 AEs	57.7%	15.2%
Serious AEs	5.8%	8.0%
AEs Leading to Discontinuation	0.7% (1 patient)	0%
Most Common Grade 3/4 AEs		
Neutropenia (All Grades)	46.7% (Grade 4: 5.1%)	Not Reported
Leukopenia	Reported (Specific % not in sources)	Not Reported
Diarrhea (All Grades)	19.7% (Only Grade 1/2)	Not Reported
Key Differentiated Safety		
Febrile Neutropenia	0%	-
Grade 3/4 Diarrhea	0%	-
Venous Thromboembolism (VTE)	0%	-
QTc Prolongation	Few cases (Similar to placebo)	Few cases
Hepatotoxicity	No additional risk posed	-
Skin Rash	~4% (Similar to placebo)	~4%

Differentiation from Marketed CDK4/6 Inhibitors

Lerociclib's profile suggests potential best-in-class safety. The following table compares it with other CDK4/6 inhibitors based on available data [1] [7].

Feature	Lerociclib	Palbociclib	Ribociclib	Abemaciclib
Dosing Schedule	Continuous (150 mg BID) [1]	21 days on, 7 days off [7]	21 days on, 7 days off [7]	Continuous (150 mg BID) [7]
Common Grade 3/4 AEs				
Neutropenia	46.7% (Grade 4: 5.1%) [1]	Very Common [7]	Common [7]	Less Common [7]
Gastrointestinal Toxicity	Low (Diarrhea: 19.7%, all G1/2) [1]	Low [7]	More Severe [7]	More Severe (Diarrhea common) [7]

| **Key Safety Differentiators** | **No febrile neutropenia** **No VTE** **Low hepatotoxicity risk** | Neutropenia common [7] | Higher hepatic & cardiac toxicity risk [7] | Diarrhea common [7] |

Experimental Protocol Overview

While detailed laboratory methodologies for structural analysis weren't provided in the search results, the key clinical trial methodology is summarized below.

- **Study Design:** LEONARDA-1 was a randomized, double-blind, placebo-controlled Phase III trial [4].
- **Patient Population:** 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. Baseline characteristics were well-balanced [4].
- **Treatment Regimen:**
 - **Intervention Arm: Lerociclib** 150 mg orally twice daily continuously with food + Fulvestrant 500 mg IM on days 1 and 15 of cycle 1, then day 1 of each subsequent 28-day cycle [1] [6].
 - **Control Arm:** Matching placebo + the same Fulvestrant regimen [6].
- **Primary Endpoint Assessment: Progression-free Survival (PFS)** assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [4].

- **Key Secondary Endpoints:** PFS by Blinded Independent Central Review (BICR), Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), safety, tolerability, and pharmacokinetics [4].

Information Gaps and Further Research

The most current and accurate information on **Lerociclib**'s chemical structure and detailed physicochemical properties is not available in the public search results I obtained. To acquire this specific technical data, I suggest:

- **Consulting Professional Databases:** Search specialized chemical and pharmaceutical databases like PubChem, ChemSpider, or drug-specific compendia.
- **Reviewing Patent Filings:** Examine relevant pharmaceutical patents from Genor Biopharma or G1 Therapeutics, which often contain detailed synthetic pathways and structural characterization data.
- **Checking Regulatory Documents:** Refer to assessment reports from the China National Medical Products Administration (NMPA), as the New Drug Application (NDA) for **Lerociclib** has been accepted [1] [5].

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